
2-n-Butyloxy-5-chlorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-Butyloxy-5-chlorophenylzinc bromide, 0.25 M in THF: is an organozinc compound with the molecular formula C10H12BrClOZn and a molecular weight of 328.9512 g/mol . This compound is typically used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-n-Butyloxy-5-chlorophenylzinc bromide generally involves the reaction of 2-n-Butyloxy-5-chlorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF) . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes, a catalyst like is used to enhance the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes:
Continuous flow reactors: to maintain consistent reaction conditions.
Automated systems: for precise control of temperature, pressure, and reaction time.
Purification steps: such as distillation or crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-n-Butyloxy-5-chlorophenylzinc bromide undergoes various types of reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding phenols or quinones.
Reduction: Can be reduced to form the corresponding hydrocarbons.
Substitution: Participates in nucleophilic substitution reactions, replacing the zinc bromide group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions often involve and for cross-coupling reactions.
Major Products:
Phenols: or from oxidation.
Hydrocarbons: from reduction.
Substituted aromatic compounds: from nucleophilic substitution.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active compounds and drug intermediates.
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Involved in the synthesis of polymers and advanced materials.
Agriculture: Used in the production of agrochemicals and pesticides.
Mechanism of Action
The mechanism by which 2-n-Butyloxy-5-chlorophenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through transmetalation processes. The compound acts as a nucleophile, transferring the phenyl group to an electrophilic partner, often facilitated by a palladium catalyst . The molecular targets include electrophilic carbon centers in organic molecules, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
- Phenylzinc bromide
- 2-n-Butyloxyphenylzinc bromide
- 5-Chlorophenylzinc bromide
Comparison:
- Reactivity: 2-n-Butyloxy-5-chlorophenylzinc bromide exhibits unique reactivity due to the presence of both butyloxy and chloro substituents, which influence its electronic properties.
- Selectivity: The compound offers higher selectivity in cross-coupling reactions compared to simpler phenylzinc bromides.
- Applications: Its specific structure makes it more suitable for the synthesis of complex molecules with multiple functional groups.
Properties
Molecular Formula |
C10H12BrClOZn |
|---|---|
Molecular Weight |
328.9 g/mol |
IUPAC Name |
bromozinc(1+);1-butoxy-4-chlorobenzene-6-ide |
InChI |
InChI=1S/C10H12ClO.BrH.Zn/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-6H,2-3,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
JBBRCIUIJAEFPS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



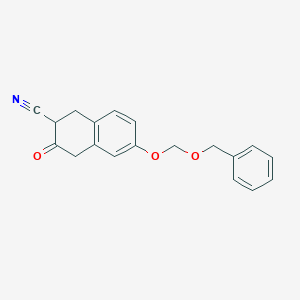
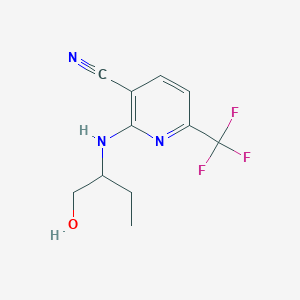
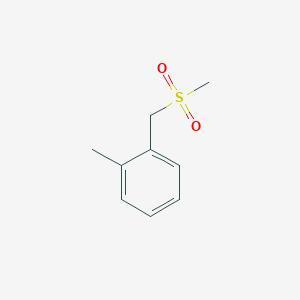
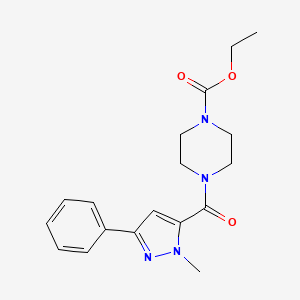

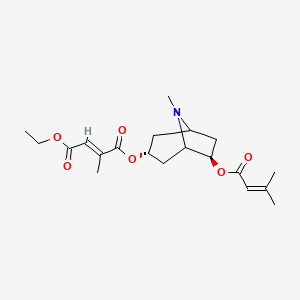
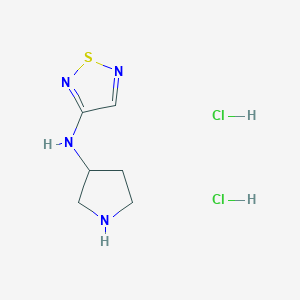
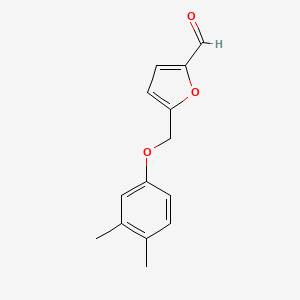
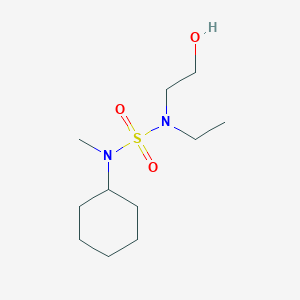
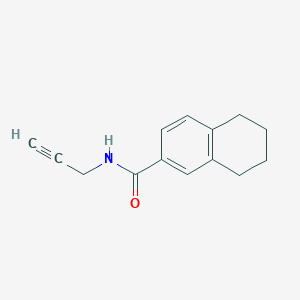

![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)
![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)
